PD166326

Catalog No.
S548115
CAS No.
185039-91-2
M.F
C21H16Cl2N4O2
M. Wt
427.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD166326

CAS Number

185039-91-2

Product Name

PD166326

IUPAC Name

6-(2,6-dichlorophenyl)-2-[3-(hydroxymethyl)anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C21H16Cl2N4O2

Molecular Weight

427.3 g/mol

InChI

InChI=1S/C21H16Cl2N4O2/c1-27-19-13(9-15(20(27)29)18-16(22)6-3-7-17(18)23)10-24-21(26-19)25-14-5-2-4-12(8-14)11-28/h2-10,28H,11H2,1H3,(H,24,25,26)

InChI Key

ZIQFYVPVJZEOFS-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO

Solubility

Soluble in DMSO

Synonyms

PD166326; PD166326; PD 166326.

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO

Description

The exact mass of the compound 6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one is 426.06503 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 735424. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD166326 is a novel compound classified as a pyridopyrimidine derivative, primarily recognized for its role as a potent inhibitor of tyrosine kinases, particularly BCR-ABL. This compound has gained attention due to its enhanced efficacy compared to imatinib mesylate, especially in treating chronic myeloid leukemia (CML). PD166326 exhibits a unique chemical structure that allows it to effectively target the ATP-binding site of various tyrosine kinases, including those associated with cancer proliferation and survival pathways .

  • Structural Biology: PD166326 has been identified as a ligand (a molecule that binds to a specific site on another molecule) in the Protein Data Bank (PDB) [1]. This suggests it may have been used in structural studies of proteins, potentially to understand protein-ligand interactions.()

  • Tyrosine Kinase Inhibition: A study using X-ray diffraction techniques revealed PD166326 bound to the c-Abl tyrosine kinase protein [1]. Tyrosine kinases are enzymes involved in cell signaling pathways, and their inhibition is of interest in cancer research [2]. More research is needed to determine if PD166326 has any specific inhibitory effects on c-Abl or other tyrosine kinases.() 2: )

PD166326 functions primarily through the inhibition of tyrosine phosphorylation processes. It selectively inhibits the BCR-ABL fusion protein, which is a hallmark of CML. The compound's mechanism involves binding to the ATP-binding site of the BCR-ABL kinase, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in BCR-ABL-expressing cells .

The biological activity of PD166326 has been extensively studied, particularly in murine models of CML. The compound demonstrates a remarkable potency with an IC50 value as low as 0.2 nM against BCR-ABL-expressing cells, significantly outperforming imatinib mesylate in similar assays . In addition to its effects on cell proliferation, PD166326 has been shown to induce apoptotic cell death and G1 phase arrest in cancer cells, highlighting its potential as an effective therapeutic agent .

The synthesis of PD166326 involves several key steps that focus on constructing its unique pyridopyrimidine core. While specific synthetic routes may vary, they generally include:

  • Formation of the Pyridopyrimidine Ring: This step typically involves cyclization reactions using appropriate precursors that contain both pyridine and pyrimidine functionalities.
  • Functionalization: Modifications are made to introduce substituents that enhance the compound's potency and selectivity for tyrosine kinases.
  • Purification: High-performance liquid chromatography (HPLC) is commonly employed to purify the final product and ensure high purity levels for biological testing .

PD166326 has significant implications in cancer therapy, particularly for patients with CML who exhibit resistance to traditional treatments like imatinib mesylate. Its ability to inhibit multiple tyrosine kinases makes it a versatile candidate for targeting various malignancies. Additionally, ongoing research is exploring its potential use in combination therapies to overcome resistance mechanisms associated with other kinase inhibitors .

Studies investigating the interactions of PD166326 with other compounds have revealed insights into its mechanism of action and potential resistance pathways. For example, resistance mutations in the BCR-ABL kinase domain have been identified in cell lines treated with PD166326, suggesting that while the compound is effective, certain mutations can confer resistance by altering the binding affinity . Furthermore, interaction studies indicate that PD166326 may have distinct inhibitory profiles compared to other inhibitors like imatinib mesylate, particularly regarding its effects on signaling pathways involving src family kinases such as Lyn .

Several compounds share structural or functional similarities with PD166326. Below is a comparison highlighting their unique characteristics:

Compound NameStructure TypePrimary TargetPotency (IC50)Unique Features
Imatinib Mesylate2-PhenylaminopyrimidineBCR-ABL>1000 nMFirst-generation BCR-ABL inhibitor
Asciminib (ABL001)Allosteric inhibitorBCR-ABL12 μMTargets myristate pocket; allosteric action
DasatinibDual Src/BCR-ABL inhibitorSrc family kinases0.3 nMBroad-spectrum kinase inhibition
Nilotinib2-Aminopyrimidine derivativeBCR-ABL30 nMMore potent than imatinib; second-generation

PD166326 stands out due to its high potency against BCR-ABL-expressing cells and its ability to inhibit additional signaling pathways distinct from those targeted by imatinib mesylate and other inhibitors . This unique profile positions PD166326 as a promising candidate for further development in targeted cancer therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

426.0650312 g/mol

Monoisotopic Mass

426.0650312 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0H77F2T4U3

Other CAS

185039-91-2

Wikipedia

Pd-166326

Dates

Modify: 2023-08-15
1: Grosso S, Puissant A, Dufies M, Colosetti P, Jacquel A, Lebrigand K, Barbry P, Deckert M, Cassuto JP, Mari B, Auberger P. Gene expression profiling of imatinib and PD166326-resistant CML cell lines identifies Fyn as a gene associated with resistance to BCR-ABL inhibitors. Mol Cancer Ther. 2009 Jul;8(7):1924-33. doi: 10.1158/1535-7163.MCT-09-0168. Epub 2009 Jun 30. PubMed PMID: 19567819.
2: Wolff NC, Veach DR, Tong WP, Bornmann WG, Clarkson B, Ilaria RL Jr. PD166326, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia. Blood. 2005 May 15;105(10):3995-4003. Epub 2005 Jan 18. PubMed PMID: 15657179; PubMed Central PMCID: PMC1895078.
3: von Bubnoff N, Veach DR, van der Kuip H, Aulitzky WE, Sänger J, Seipel P, Bornmann WG, Peschel C, Clarkson B, Duyster J. A cell-based screen for resistance of Bcr-Abl-positive leukemia identifies the mutation pattern for PD166326, an alternative Abl kinase inhibitor. Blood. 2005 Feb 15;105(4):1652-9. Epub 2004 Sep 30. PubMed PMID: 15459011.

Explore Compound Types